molecular formula C12H19NO2S B7464872 N-(4-tert-butylphenyl)-N-methylmethanesulfonamide

N-(4-tert-butylphenyl)-N-methylmethanesulfonamide

Cat. No. B7464872
M. Wt: 241.35 g/mol
InChI Key: QKLHITRRUYLHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butylphenyl)-N-methylmethanesulfonamide, commonly referred to as BMS-986001, is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). It is a small molecule drug that has been developed for the treatment of autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

BMS-986001 works by selectively blocking the N-(4-tert-butylphenyl)-N-methylmethanesulfonamide receptor, which is involved in the regulation of immune cell migration. By blocking this receptor, BMS-986001 prevents immune cells from leaving lymph nodes and entering the bloodstream, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects
BMS-986001 has been shown to have a significant impact on the immune system. It has been shown to reduce the number of circulating lymphocytes, which are immune cells that play a key role in the development of autoimmune diseases. Additionally, BMS-986001 has been shown to reduce the production of pro-inflammatory cytokines, which are signaling molecules that contribute to inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMS-986001 for lab experiments is its selectivity for the N-(4-tert-butylphenyl)-N-methylmethanesulfonamide receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors or pathways. However, one limitation of BMS-986001 is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for research on BMS-986001. One area of interest is the potential use of BMS-986001 in combination with other drugs for the treatment of autoimmune diseases. Additionally, further studies are needed to evaluate the safety and efficacy of BMS-986001 in humans. Finally, research on the mechanism of action of BMS-986001 may lead to the development of new drugs for the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of BMS-986001 involves the reaction of 4-tert-butylphenylboronic acid with N-methylmethanesulfonamide in the presence of a palladium catalyst. The reaction is carried out in a solvent mixture of toluene and ethanol at a temperature of 80°C. The resulting product is then purified using chromatography to obtain pure BMS-986001.

Scientific Research Applications

BMS-986001 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, BMS-986001 has shown promising results in the treatment of multiple sclerosis, psoriasis, and inflammatory bowel disease. It has been shown to reduce inflammation and prevent the migration of immune cells to the site of inflammation. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986001 in humans.

properties

IUPAC Name

N-(4-tert-butylphenyl)-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-12(2,3)10-6-8-11(9-7-10)13(4)16(5,14)15/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLHITRRUYLHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylphenyl)-N-methylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.